molecular formula C9H13N3O3S B11121814 5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11121814
M. Wt: 243.29 g/mol
InChI Key: HCLZUPYEIGPRPH-UHFFFAOYSA-N
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Description

5-{[(3-METHOXYPROPYL)AMINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a heterocyclic compound that features a pyrimidine ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-METHOXYPROPYL)AMINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves the reaction of 3-methoxypropylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. These studies can lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-{[(3-METHOXYPROPYL)AMINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **5-({[3-(DIETHYLAMINO)PROPYL]AMINO}METHYLENE)-1-(2,5-DIMETHOXYPHENYL)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
  • **5-((5-(3-NITRO-PH)-2-FURYL)METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE

Uniqueness

Compared to similar compounds, 5-{[(3-METHOXYPROPYL)AMINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxypropyl group, for example, may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications.

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

6-hydroxy-5-(3-methoxypropyliminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C9H13N3O3S/c1-15-4-2-3-10-5-6-7(13)11-9(16)12-8(6)14/h5H,2-4H2,1H3,(H3,11,12,13,14,16)

InChI Key

HCLZUPYEIGPRPH-UHFFFAOYSA-N

Canonical SMILES

COCCCN=CC1=C(NC(=S)NC1=O)O

Origin of Product

United States

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